7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a methyl group attached to a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the core structure to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biological Research: The compound is used to study cellular pathways and mechanisms due to its ability to interact with specific enzymes and proteins.
Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The exact mechanism of action of 7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, and modulating their activity. This interaction can lead to the inhibition of cellular pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound shares a similar core structure but lacks the benzyl and methyl groups.
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a similar structure but includes additional hydrogenation.
Uniqueness
7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with hydrophobic pockets in target proteins, while the chlorine and methyl groups contribute to its reactivity and stability .
Properties
Molecular Formula |
C14H12ClN3 |
---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
7-benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-9-17-12-11(7-10-5-3-2-4-6-10)8-16-13(12)14(15)18-9/h2-6,8,16H,7H2,1H3 |
InChI Key |
FVHXQTFWEXHYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.